BenchChemオンラインストアへようこそ!

2-(Piperidin-1-ylmethyl)-1,3-benzoxazole

Medicinal Chemistry Scaffold Design Structure–Activity Relationship

2-(Piperidin-1-ylmethyl)-1,3-benzoxazole (molecular formula C13H16N2O, molecular weight 216.28 g/mol) is a heterocyclic small molecule combining a 1,3-benzoxazole core with a piperidine moiety connected through a methylene bridge at the 2-position. The benzoxazole scaffold is a well-validated pharmacophore in medicinal chemistry, while the N-linked piperidin-1-ylmethyl substitution establishes a specific three-dimensional geometry and electronic environment that differentiates it from C-linked or directly-attached piperidine analogs.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Cat. No. B7646242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-ylmethyl)-1,3-benzoxazole
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=NC3=CC=CC=C3O2
InChIInChI=1S/C13H16N2O/c1-4-8-15(9-5-1)10-13-14-11-6-2-3-7-12(11)16-13/h2-3,6-7H,1,4-5,8-10H2
InChIKeyBTJDCHIEICPTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-1-ylmethyl)-1,3-benzoxazole – Structural Baseline, Procurement-Relevant Identity, and Comparator Mapping


2-(Piperidin-1-ylmethyl)-1,3-benzoxazole (molecular formula C13H16N2O, molecular weight 216.28 g/mol) is a heterocyclic small molecule combining a 1,3-benzoxazole core with a piperidine moiety connected through a methylene bridge at the 2-position. The benzoxazole scaffold is a well-validated pharmacophore in medicinal chemistry, while the N-linked piperidin-1-ylmethyl substitution establishes a specific three-dimensional geometry and electronic environment that differentiates it from C-linked or directly-attached piperidine analogs. The compound serves as a versatile intermediate and scaffold for structure–activity relationship (SAR) exploration in kinase inhibition, antimicrobial, and neurotherapeutic programs [1]. Commercially, it is typically supplied at 95% purity and requires characterization by NMR and HPLC prior to use in quantitative biological assays .

Why 2-(Piperidin-1-ylmethyl)-1,3-benzoxazole Cannot Be Replaced by In-Class Benzoxazole-Piperidine Analogs Without Validation


The piperidine attachment mode in benzoxazole-piperidine hybrids creates functionally non-interchangeable chemotypes. In 2-(piperidin-1-ylmethyl)-1,3-benzoxazole, the piperidine nitrogen is directly bonded to the methylene linker (N-linked), whereas the common regioisomer 2-(piperidin-3-ylmethyl)-1,3-benzoxazole (CAS 1249162-49-9) features a C-linked attachment at the piperidine 3-position . This structural difference affects basicity (calculated pKa of the piperidine nitrogen), conformational flexibility, and target-binding geometry. SAR studies on piperidinyl-benzoxazoles confirm that linker length and attachment mode critically alter kinase inhibition potency; for example, in the VEGFR-2/c-Met series, shortening the linker from acetamide to ethanone improved VEGFR-2 IC50 from 0.145 µM to 0.082 µM [1]. Substituting one benzoxazole-piperidine scaffold for another without experimental re-validation risks loss of target engagement and erroneous SAR interpretation.

2-(Piperidin-1-ylmethyl)-1,3-benzoxazole – Quantified Differentiation Evidence Against Closest Structural Comparators


Piperidine Attachment Mode: N-Linked Methylene Bridge Versus C-Linked Regioisomer – Structural and Calculated Basicity Comparison

2-(Piperidin-1-ylmethyl)-1,3-benzoxazole positions the piperidine nitrogen directly at the methylene bridge (N-linked), while the closest regioisomer, 2-(piperidin-3-ylmethyl)-1,3-benzoxazole (CAS 1249162-49-9), attaches the bridge at the piperidine C3 carbon (C-linked). This results in a calculated pKa difference of approximately 1.5–2.0 log units for the piperidine amine (N-linked: ~8.5; C-linked: ~10.2, estimated by ChemAxon), altering protonation state at physiological pH and impacting membrane permeability and target binding [1]. The N-linked configuration also restricts rotational freedom of the piperidine ring relative to the benzoxazole plane, as evidenced by the crystal structure of the closely related 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, which shows a planar benzoxazolone ring with the piperidine ring adopting a chair conformation perpendicular to the plane [2].

Medicinal Chemistry Scaffold Design Structure–Activity Relationship

Kinase Inhibition Potency: Class-Level Evidence from Piperidinyl-Benzoxazole Derivatives Against VEGFR-2 and c-Met

Although 2-(piperidin-1-ylmethyl)-1,3-benzoxazole itself has not been directly profiled, the piperidinyl-benzoxazole chemotype has demonstrated potent dual VEGFR-2/c-Met inhibition. In a 2025 study, compound 11a (ethanone-linked piperidinyl-benzoxazole) achieved IC50 values of 0.082 µM (VEGFR-2) and 0.280 µM (c-Met), while the para-fluoro derivative 11b further improved potency to 0.057 µM (VEGFR-2) and 0.181 µM (c-Met) – comparable to the reference inhibitor Sorafenib (VEGFR-2 IC50 ~0.04 µM) [1]. These data establish the benzoxazole-piperidine scaffold as a validated kinase inhibitor framework, and 2-(piperidin-1-ylmethyl)-1,3-benzoxazole, with its distinct N-linked methylene bridge geometry, offers a complementary starting point for SAR exploration relative to ethanone-linked or acetamide-linked analogs. Importantly, compound 11b demonstrated selective cytotoxicity toward MCF-7 breast cancer cells over normal MCF-10A cells (selectivity index >10), indicating that scaffold modifications can achieve tumor-selective profiles [1].

Kinase Inhibition Oncology VEGFR-2

Antibacterial Spectrum: Class-Level Inference from Piperidine-Conjugated Benzisoxazole Derivatives

Piperidine-conjugated benzisoxazole derivatives, which share the piperidine-heterocycle architecture with 2-(piperidin-1-ylmethyl)-1,3-benzoxazole, exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. In a 2013 study, a series of piperidine-conjugated benzisoxazoles was evaluated against E. coli, K. pneumoniae, S. typhi, S. flexneri, and B. subtilis, with most compounds showing MIC values in the 50–200 µg/mL range [1]. The benzoxazole-for-benzisoxazole bioisosteric replacement is known to modulate potency and metabolic stability . 2-(Piperidin-1-ylmethyl)-1,3-benzoxazole, featuring the benzoxazole core rather than benzisoxazole, is expected to show distinct antibacterial activity due to altered electron distribution and hydrogen-bonding capacity; however, direct comparative MIC data are not yet available. The benzoxazole scaffold has also been explored as an LpxC inhibitor targeting carbapenem-resistant Enterobacteriaceae, suggesting a potential mechanistic avenue for this compound class [2].

Antimicrobial Gram-negative Gram-positive

EGFR Inhibition in Breast Cancer: Quantitative Benchmarks from Benzoxazole-Appended Piperidine Derivatives

Benzoxazole-appended piperidine derivatives have demonstrated potent EGFR inhibition and antiproliferative activity against breast cancer cell lines. In a 2023 study, compounds 4d and 7h inhibited EGFR with IC50 values of 0.08 ± 0.002 µM and 0.09 ± 0.002 µM, respectively, surpassing the reference inhibitor erlotinib (0.11 ± 0.003 µM) [1]. Compound 7d showed prominent anticancer activity against MCF-7 (IC50 = 7.31 ± 0.43 µM) and MDA-MB-231 (IC50 = 1.66 ± 0.08 µM), with EGFR and ErbB2 kinase inhibition at sub-micromolar levels and induction of apoptosis via G2/M cell cycle arrest [2]. While 2-(piperidin-1-ylmethyl)-1,3-benzoxazole has not been directly tested in this assay system, its N-linked methylene bridge geometry provides a distinct conformational presentation of the piperidine moiety compared to the triazole-linked or directly-appended piperidine derivatives in these studies, potentially influencing EGFR binding mode and selectivity.

EGFR Inhibition Breast Cancer Apoptosis

Synthetic Accessibility and Purity Profile: Microwave-Assisted Synthesis Benchmarking

2-(Piperidin-1-ylmethyl)-1,3-benzoxazole can be synthesized via microwave-assisted condensation of o-aminophenol with formaldehyde and piperidine, achieving yields up to 90% at 160°C within 4 hours [1]. By contrast, the regioisomer 2-(piperidin-3-ylmethyl)-1,3-benzoxazole typically requires multi-step sequences with lower overall yields (~40–60%) due to the need for protecting-group strategies at the piperidine nitrogen . The N-linked methylene bridge in the target compound enables a convergent one-step assembly that is more amenable to scale-up and parallel library synthesis. Commercial suppliers report purity of ≥95% by HPLC , though variability between vendors necessitates independent QC verification prior to biological testing.

Synthetic Chemistry Process Development Yield Optimization

2-(Piperidin-1-ylmethyl)-1,3-benzoxazole – Evidence-Based Research and Industrial Application Scenarios


Dual VEGFR-2/c-Met Kinase Inhibitor Lead Optimization

The piperidinyl-benzoxazole scaffold has validated dual VEGFR-2/c-Met inhibitory activity (IC50 range 0.057–0.970 µM for VEGFR-2 and 0.181–1.885 µM for c-Met) with selective cytotoxicity toward MCF-7 breast cancer cells [1]. 2-(Piperidin-1-ylmethyl)-1,3-benzoxazole, featuring an N-linked methylene bridge, provides a distinct linker geometry for SAR exploration. Medicinal chemistry teams can use this scaffold to optimize linker length and electronic properties, benchmarking against compound 11b (VEGFR-2 IC50 0.057 µM) to improve potency and selectivity. The scaffold's amenability to microwave-assisted synthesis (90% yield) supports rapid analog generation for iterative optimization cycles [2].

Antimicrobial Benzoxazole Scaffold Screening and LpxC Inhibitor Development

Benzoxazole-piperidine conjugates exhibit moderate antibacterial activity against clinically relevant Gram-negative pathogens including E. coli and K. pneumoniae (MIC 50–200 µg/mL) [3]. The benzoxazole core has also been implicated as an LpxC inhibitor scaffold with activity against carbapenem-resistant Enterobacteriaceae [4]. 2-(Piperidin-1-ylmethyl)-1,3-benzoxazole offers a bioisosteric alternative to benzisoxazole-based antimicrobials, and its N-linked piperidine geometry may improve outer membrane penetration in Gram-negative bacteria. Procurement for phenotypic screening libraries targeting multidrug-resistant pathogens is supported by these class-level antibacterial data.

EGFR-Targeted Anticancer Library Design and Apoptosis Mechanism Studies

Benzoxazole-appended piperidine derivatives have achieved EGFR IC50 values as low as 0.08 µM, exceeding erlotinib potency (0.11 µM), and induce caspase-9-dependent apoptosis in breast cancer cells [5]. The distinct N-linked methylene bridge of 2-(piperidin-1-ylmethyl)-1,3-benzoxazole offers a novel conformational presentation for EGFR kinase domain interactions. This compound is appropriate for inclusion in focused kinase inhibitor libraries targeting EGFR wild-type and mutant forms, with downstream apoptosis assessment via caspase-9 activation and Annexin-V/PI flow cytometry, following the protocols validated by AboulWafa et al. [5].

Sigma Receptor and Neurotherapeutic Chemical Probe Development

Benzoxazole and benzothiazole-based ligands have demonstrated nanomolar affinity for sigma-1 and sigma-2 receptors, with Ki values as low as 0.74 nM in guinea pig brain cortex displacement assays [6]. The piperidin-1-ylmethyl moiety is a recurrent motif in sigma receptor pharmacophores. 2-(Piperidin-1-ylmethyl)-1,3-benzoxazole can serve as a starting scaffold for sigma receptor ligand development, with the benzoxazole core providing metabolic stability advantages over benzothiazole analogs. Procurement for neurotherapeutic probe development is supported by the established sigma receptor SAR and the compound's structural compatibility with the pharmacophore model.

Quote Request

Request a Quote for 2-(Piperidin-1-ylmethyl)-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.